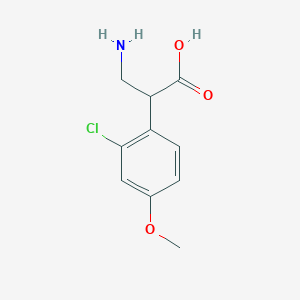

3-Amino-2-(2-chloro-4-methoxyphenyl)propanoic acid

Beschreibung

3-Amino-2-(2-chloro-4-methoxyphenyl)propanoic acid is a β-amino acid derivative characterized by a propanoic acid backbone substituted with an amino group at position 3 and a 2-chloro-4-methoxyphenyl group at position 2. The chloro and methoxy substituents on the aromatic ring influence electronic effects (electron-withdrawing and electron-donating, respectively), which may modulate interactions with biological targets or synthetic intermediates.

Eigenschaften

Molekularformel |

C10H12ClNO3 |

|---|---|

Molekulargewicht |

229.66 g/mol |

IUPAC-Name |

3-amino-2-(2-chloro-4-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C10H12ClNO3/c1-15-6-2-3-7(9(11)4-6)8(5-12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14) |

InChI-Schlüssel |

VDIJDTNTOITLPZ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=C(C=C1)C(CN)C(=O)O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Friedel-Crafts Alkylation

Amination via Gabriel Synthesis

-

Reagents : Phthalimide, hydrazine hydrate.

-

Conditions : Reflux in ethanol (6 hours), followed by hydrolysis with HCl.

Limitations : Low enantioselectivity necessitates additional chiral resolution steps.

Enzymatic Resolution of Racemic Mixtures

Enzymatic methods leverage lipases or proteases to resolve racemic intermediates. For example, Candida antarctica lipase B selectively hydrolyzes the (S)-enantiomer of methyl 3-amino-2-(2-chloro-4-methoxyphenyl)propanoate, leaving the (R)-enantiomer intact.

Procedure Overview

-

Substrate : Racemic methyl ester (1.0 M).

-

Enzyme : Immobilized C. antarctica lipase (50 mg/g substrate).

-

Conditions : pH 7.0 buffer, 37°C, 48 hours.

Advantages : High enantioselectivity and mild conditions.

Drawbacks : Scalability challenges due to enzyme cost.

Catalytic Asymmetric Synthesis

Transition metal-catalyzed asymmetric hydrogenation offers a direct route to enantiopure product. A rhodium(I)-BINAP complex catalyzes the reduction of β-keto ester precursors.

Reaction Scheme

-

Precursor Synthesis :

-

2-Chloro-4-methoxyacetophenone → β-keto ester via Claisen condensation.

-

-

Hydrogenation :

Key Data :

| Parameter | Value |

|---|---|

| Turnover Frequency | 1,200 h⁻¹ |

| Substrate/Catalyst | 500:1 |

Solid-Phase Peptide Synthesis (SPPS) Modifications

SPPS adapts Merrifield resin for iterative coupling of protected amino acids. The chloro-methoxyphenyl group is introduced via Suzuki-Miyaura cross-coupling.

Stepwise Protocol

-

Resin Activation : Fmoc-L-alanine-Wang resin.

-

Suzuki Coupling :

-

Reagents : 2-Chloro-4-methoxyphenylboronic acid, Pd(PPh₃)₄.

-

-

Deprotection : Piperidine/DMF (1:4).

-

Cleavage : TFA/water (95:5).

Biocatalytic Approaches Using Engineered Enzymes

Recent advances employ engineered transaminases to convert ketone precursors directly to the (S)-enantiomer. Aspergillus terreus transaminase mutants achieve >99% conversion.

Process Parameters

-

Substrate : 3-Oxo-2-(2-chloro-4-methoxyphenyl)propanoic acid.

-

Enzyme : Mutant ATA-117 (2 mg/mL).

-

Cofactor : PLP (0.1 mM), alanine (1.5 eq).

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Classical Synthesis | 65–78 | <50 | High | Moderate |

| Enzymatic Resolution | 58–72 | >98 | Moderate | Low |

| Asymmetric Catalysis | 85–92 | 95–99 | High | High |

| SPPS | 40–55 | N/A | Low | High |

| Biocatalytic | 88 | 99 | High | Moderate |

Analyse Chemischer Reaktionen

Reaktionstypen

3-Amino-2-(2-Chlor-4-methoxyphenyl)propansäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid durchgeführt werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können am chlor-substituierten aromatischen Ring auftreten, wobei oft Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid verwendet werden.

Gängige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in sauren oder basischen Bedingungen.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Natriummethoxid in Methanol.

Hauptsächlich gebildete Produkte

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von methoxy-substituierten Derivaten.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of 3-Amino-2-(2-chloro-4-methoxyphenyl)propanoic acid exhibit notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings suggest a broad-spectrum antibacterial activity, particularly effective against Gram-positive bacteria, making it a candidate for further development in antibiotic therapies.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM.

Antioxidant Activity

The antioxidant capabilities of this compound have been evaluated through various assays, showing significant efficacy in scavenging free radicals. This suggests potential applications in preventing oxidative stress-related diseases.

Anticancer Research

Studies have investigated the anticancer properties of related compounds derived from this compound against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Results indicated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, highlighting the potential for developing new anticancer agents based on this compound.

Enzyme Inhibition Studies

Further research has focused on the inhibition of cholinesterases by derivatives of this compound, revealing that modifications to the phenyl group can significantly enhance inhibitory activity against acetylcholinesterase (AChE). This suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease .

Synthesis and Chemical Intermediates

This compound serves as an important intermediate in the synthesis of various organic compounds, particularly in pharmaceuticals. Its synthetic accessibility allows for modifications that can enhance its biological properties.

Synthetic Routes

The synthesis typically involves several steps, including:

- Formation of the propanoic acid backbone.

- Introduction of the amino and chloro groups.

- Addition of the methoxy-substituted phenyl group.

These methods highlight the compound's versatility in synthetic organic chemistry and its potential for generating various derivatives.

Wirkmechanismus

The mechanism of action of 3-Amino-2-(2-chloro-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Functional Group Effects

The following table summarizes key structural analogs and their differences:

Key Observations :

- Chloro vs.

- Amino Group Position: The β-amino group in the target compound distinguishes it from simpler propanoic acids (e.g., ), enabling peptide-like interactions or chelation with metal ions.

- Esterification : Methyl esters (e.g., ) exhibit reduced acidity compared to free carboxylic acids, altering solubility and bioavailability.

Physicochemical Properties

Biologische Aktivität

3-Amino-2-(2-chloro-4-methoxyphenyl)propanoic acid, also known as (S)-2-amino-3-(2-chloro-4-methoxyphenyl)propanoic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₂ClNO₃, which includes an amino group and a carboxylic acid group attached to a propanoic acid backbone along with a chloro and methoxy substituted phenyl group. This unique structure is crucial for its biological interactions.

Biological Activity

Research indicates that this compound exhibits antimicrobial and anticancer properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound shows moderate to good activity against various bacterial strains. For example, it has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values for these bacteria range from approximately 4.69 µM to 156.47 µM.

- Anticancer Activity : In vitro studies using the MTT assay have shown that this compound exhibits cytotoxic effects against human cancer cell lines, particularly glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cells. The compound was found to be more cytotoxic against U-87 cells compared to MDA-MB-231 cells .

The mechanisms underlying the biological activities of this compound are still being elucidated. Current hypotheses suggest that the compound may interact with specific molecular targets involved in cell signaling pathways, potentially influencing metabolic processes and cellular responses .

Interaction with Receptors

Studies have indicated that this compound may modulate neurotransmitter receptors, particularly glutamate receptors, which play a critical role in synaptic transmission and neuroprotection . This interaction could make it a candidate for further exploration in neurological disorders.

Case Studies

Several studies have explored the biological activity of derivatives of this compound:

- Antioxidant Activity : Derivatives of this compound have been synthesized and tested for their antioxidant properties using the DPPH radical scavenging method. Some derivatives exhibited antioxidant activity significantly higher than that of ascorbic acid .

- Cytotoxicity Studies : In research conducted on various cancer cell lines, certain derivatives showed promising results in inhibiting cell proliferation, with IC50 values indicating strong antiproliferative effects compared to standard chemotherapeutics like doxorubicin .

Summary Table of Biological Activities

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 3-Amino-2-(2-chloro-4-methoxyphenyl)propanoic acid, and what critical reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from substituted phenyl precursors. Key steps include halogenation (to introduce chlorine), methoxylation (for the 4-methoxy group), and amino acid coupling. For example, oxidation with potassium permanganate (KMnO₄) in acidic media may generate carboxylic acid intermediates, while reductive amination could introduce the amino group. Reaction conditions such as solvent polarity (e.g., ether for LiAlH₄ reductions), temperature (controlled to avoid side reactions), and stoichiometric ratios are critical for optimizing yield and purity. Proprietary or undisclosed conditions in public literature often complicate reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the substitution pattern on the phenyl ring (e.g., distinguishing 2-chloro-4-methoxy groups via coupling constants). Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, NH₂ bends). Mass spectrometry (MS) verifies molecular weight and fragmentation patterns. For stereochemical analysis, chiral chromatography or X-ray crystallography (if single crystals are obtainable) may resolve enantiomeric configurations .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Methodological Answer : The compound’s structural similarity to phenylalanine derivatives suggests potential as a enzyme inhibitor (e.g., targeting amino acid decarboxylases) or receptor modulator. Its chloro and methoxy substituents may enhance binding affinity to hydrophobic pockets in proteins. Research applications include:

- Structure-Activity Relationship (SAR) studies to optimize substituent effects.

- Metabolic pathway analysis via isotopic labeling of the amino acid backbone.

- Peptide mimetic design for probing drug-receptor interactions .

Advanced Research Questions

Q. How do electronic effects of the 2-chloro and 4-methoxy substituents influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing chlorine at the 2-position increases the electrophilicity of adjacent carbons, facilitating nucleophilic attack (e.g., SNAr reactions). Conversely, the 4-methoxy group donates electron density via resonance, potentially stabilizing intermediates or directing regioselectivity. Computational studies (DFT) can model charge distribution, while kinetic experiments (e.g., varying nucleophiles like amines or thiols) quantify substituent effects. Contradictions in reported reactivities may arise from solvent polarity or competing elimination pathways .

Q. What strategies can optimize enantiomeric purity during asymmetric synthesis?

- Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., BINOL-derived ligands for asymmetric hydrogenation) or resolution techniques. For example:

- Chiral auxiliaries : Temporarily introduce a stereogenic center to guide amino acid formation.

- Kinetic resolution : Use enzymes (e.g., lipases) to selectively hydrolyze one enantiomer.

- Chromatographic separation : Employ chiral stationary phases (CSPs) like cellulose derivatives.

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodological Answer : Discrepancies often stem from variations in:

- Enantiomeric purity : Biological activity may differ between (R)- and (S)-forms.

- Assay conditions : Buffer composition (e.g., ionic strength) or cell lines (e.g., overexpression of target receptors) alter results.

- Sample preparation : Residual solvents or impurities (e.g., unreacted starting materials) may interfere.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.